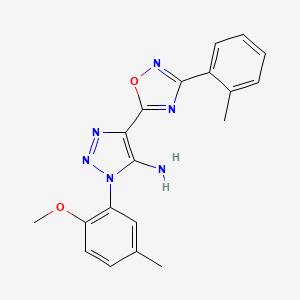![molecular formula C22H21N5O3S B2510836 N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921830-37-7](/img/structure/B2510836.png)
N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyrazolo[3,4-b]pyridine and thiazole are present in the literature, suggesting that the compound may have been synthesized as part of research into novel therapeutic agents.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with simple precursors and building up complexity through various chemical transformations. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved by reacting a benzylidene oxazolone with an aminopyrazole under microwave irradiation . Similarly, the synthesis of thiazole-containing compounds can be initiated from compounds like 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds often features a planar heterocyclic system, with substituents that can significantly affect the molecule's conformation and electronic properties. For instance, in some pyrazolo[3,4-b]pyridine derivatives, all atoms except for two adjacent carbon atoms lie in one plane, which can influence the molecule's interaction with biological targets . The presence of a tetrahydrofuran moiety in the compound of interest suggests additional stereochemical complexity that could be crucial for its biological activity.
Chemical Reactions Analysis
Compounds with similar structural features can participate in a variety of chemical reactions. For example, pyrazolo[3,4-b]pyridine derivatives can be alkylated to afford N-alkylated products . The reactivity of the thiazole and pyrazolo[3,4-c]pyridine rings can also be exploited to create a diverse array of derivatives, potentially with varied biological activities. The specific reactions that the compound might undergo would depend on the functional groups present and their relative positioning within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of a carboxamide group can lead to the formation of intermolecular hydrogen bonds, affecting the compound's solubility and crystallinity . The electronic properties of the heterocycles, such as pyrazolo[3,4-d]pyrimidines, can also impact their chemical reactivity and interaction with biological targets . The specific properties of the compound would need to be determined experimentally, but its structural features suggest it could have interesting physicochemical characteristics relevant to its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- This compound is used in the synthesis of various novel heterocyclic compounds, which have been shown to possess potential hypertensive activity. The process involves preparing derivatives like 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, indicating its utility in medicinal chemistry research (Kumar & Mashelker, 2007).
Biological Activity
- Several studies have focused on the biological activities of compounds synthesized using this chemical. For instance, compounds prepared from similar frameworks demonstrated significant antimicrobial properties against various bacterial and fungal species (Youssef et al., 2010). Another study synthesized derivatives showing cytotoxic activities, indicating potential in cancer research (Rahmouni et al., 2016).
Chemical Transformations and Synthesis
- This compound is pivotal in synthesizing various heterocyclic systems with applications in chemical and pharmaceutical research. It serves as a starting material or intermediate in the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which have potential as anti-5-lipoxygenase agents (Rahmouni et al., 2014).
Potential in Glycine Transporter Inhibition
- The compound's derivatives have been studied for their role as glycine transporter 1 (GlyT1) inhibitors, highlighting its importance in neuroscience and psychopharmacology research (Yamamoto et al., 2016).
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-13-31-22(23-14)24-20(28)17-11-26(10-16-8-5-9-30-16)12-18-19(17)25-27(21(18)29)15-6-3-2-4-7-15/h2-4,6-7,11-13,16H,5,8-10H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAGFIZUJBSHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)
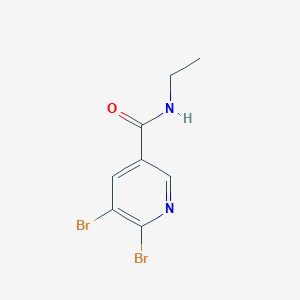
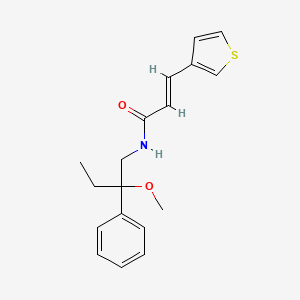
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)
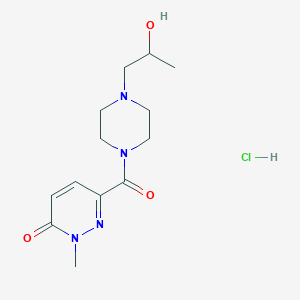
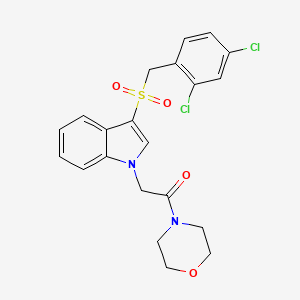
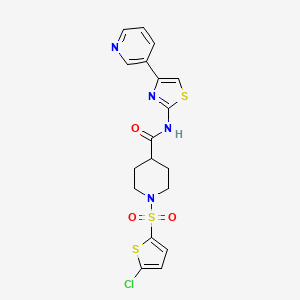
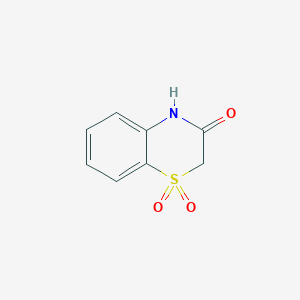
![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)
